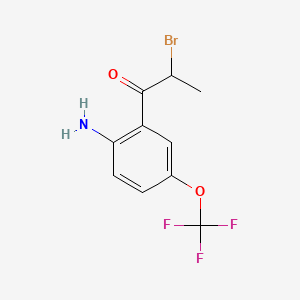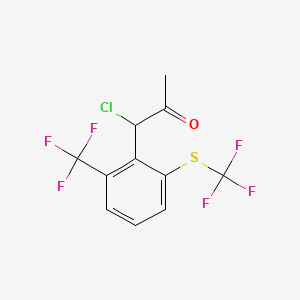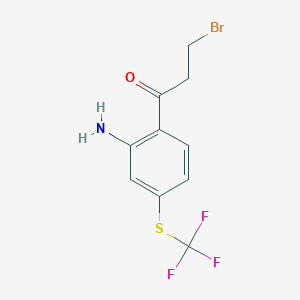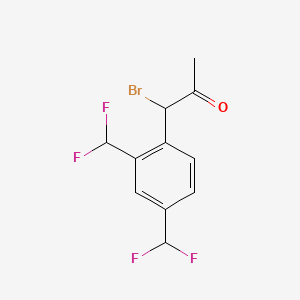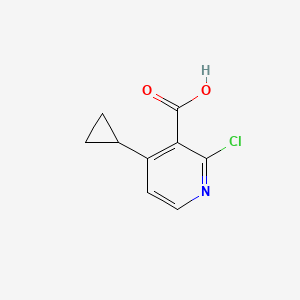
2-Chloro-4-cyclopropylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-cyclopropylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
The synthesis of 2-chloro-4-cyclopropylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be employed to synthesize this compound . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .
化学反应分析
2-chloro-4-cyclopropylpyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key reaction for this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-chloro-4-cyclopropylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-chloro-4-cyclopropylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
相似化合物的比较
2-chloro-4-cyclopropylpyridine-3-carboxylic acid can be compared with other similar compounds, such as:
4-chloro-pyridine-2-carboxylic acid: This compound has a similar structure but lacks the cyclopropyl group.
2-chloro-4-cyclopropylnicotinic acid: This is another closely related compound with slight structural differences.
The uniqueness of 2-chloro-4-cyclopropylpyridine-3-carboxylic acid lies in its specific structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C9H8ClNO2 |
|---|---|
分子量 |
197.62 g/mol |
IUPAC 名称 |
2-chloro-4-cyclopropylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO2/c10-8-7(9(12)13)6(3-4-11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI 键 |
KFOZJVFENIPOMH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(C(=NC=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


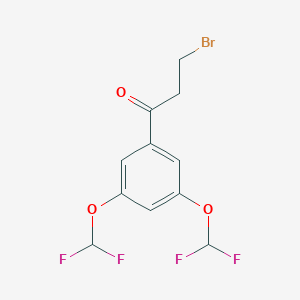
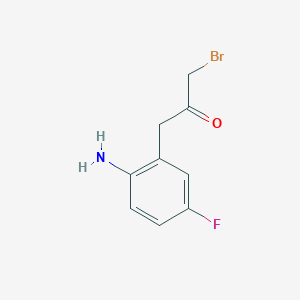
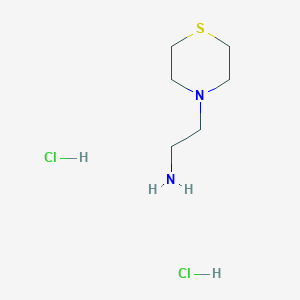


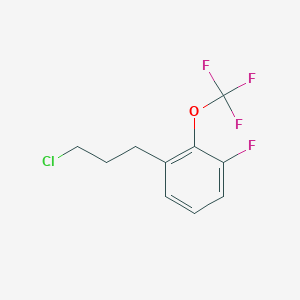
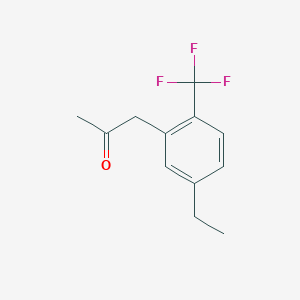
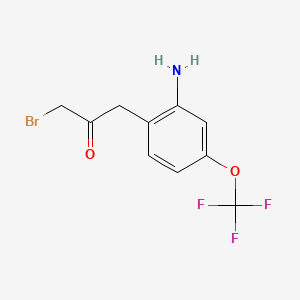
![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)
